D&C Brown No. 1

Description

Contextualization of D&C Brown No. 1 within Azo Dye Chemistry

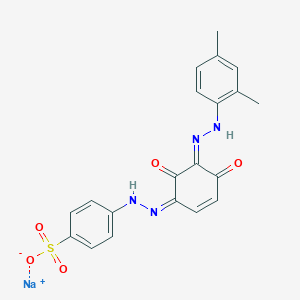

D&C Brown No. 1 is a synthetic colorant classified chemically as a disazo dye. ewg.orgscconline.org Its molecular structure is characterized by the presence of two azo groups (-N=N-), which are chromophores that impart the brown color. The chemical formula for its sodium salt is C₂₀H₁₇N₄NaO₅S. nih.gov

The synthesis of D&C Brown No. 1 is a multi-step process rooted in fundamental organic chemistry reactions. It typically involves the diazotization of an aromatic amine, such as sulfanilic acid, to form a reactive diazonium salt. smolecule.com This intermediate then undergoes a coupling reaction with a coupling agent, like resorcinol (B1680541), followed by another coupling with a second amine component, such as dimethylaniline. ewg.org The presence of a sulfonic acid group in its structure is a key feature, enhancing its solubility in water. This structural composition places it firmly within the large and varied family of azo dyes, which are widely used as colorants.

Scope and Academic Relevance of Research on D&C Brown No. 1

While D&C Brown No. 1 is utilized in commercial applications, particularly in cosmetics and hair dyes, the volume of dedicated academic research is noted as limited. smolecule.comnih.gov The available scientific literature primarily investigates its properties as a color additive and its biological interactions. ontosight.ai

A specific area of academic inquiry has been its potential interaction with biological systems. For instance, research has explored the ability of D&C Brown No. 1 to act as an inhibitor of P-glycoprotein (P-gp), a transporter protein involved in drug metabolism. In vitro studies have shown that the compound can inhibit the flux of substances transported by P-gp, suggesting a potential for influencing the bioavailability of co-administered drugs.

Furthermore, the academic relevance of D&C Brown No. 1 is linked to the broader scientific interest in the metabolic fate of azo dyes. Research in this field investigates how these dyes can be metabolized, potentially leading to the formation of various amines or other byproducts. smolecule.com Studies have noted that azo dyes, as a class, can generate reactive species like nitrenium ions, which have the potential to interact with DNA, a subject of ongoing toxicological and mutagenicity research. smolecule.com

Interactive Data Table: Research Findings on D&C Brown No. 1

| Research Area | Finding | Potential Implication |

| Biochemical Interaction | Demonstrated inhibition of P-glycoprotein (P-gp) function in vitro. | May influence the metabolism and bioavailability of other drugs. |

| Metabolic Pathways | As an azo dye, it can be metabolized into various amines by gut microbiota. smolecule.com | The resulting byproducts may have different biological activities than the parent dye. |

| Reactivity | Potential to generate nitrenium ions that can interact with DNA bases like guanine (B1146940). smolecule.com | A basis for mutagenicity studies concerning the azo dye class. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDAELYOGRCZQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-07-6 | |

| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification of D&c Brown No. 1

Chemical Synonyms and Indexing

D&C Brown No. 1 is identified by a variety of synonyms and indexing codes across different regulatory and scientific databases. Its most common designation in the Colour Index International, a standard reference for colorants, is CI 20170. nih.govtaketombo.co.jp The name "Acid Orange 24" reflects its classification as an acid dye and its characteristic color profile. nih.gov Another prevalent synonym is "Resorcin Brown," which alludes to the use of resorcinol (B1680541) in its synthesis. taketombo.co.jpfda.gov

The compound is also cataloged under the CAS Registry Number 1320-07-6. nih.gov Further nomenclature includes various systematic chemical names that describe its molecular structure, such as Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate and Benzenesulfonic acid, 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-, monosodium salt. nih.govcosmeticanalysis.com

Below is a table of common synonyms and identifiers for D&C Brown No. 1.

| Identifier Type | Identifier |

| Colour Index Name | CI 20170 |

| Common Name | Acid Orange 24 |

| Trivial Name | Resorcin Brown |

| CAS Registry Number | 1320-07-6 |

| EC Number | 215-296-9 |

| UNII | 8796B4I6HE |

Classification within Azo Dye Family

Chemically, D&C Brown No. 1 is a member of the azo dye family. smolecule.com Azo dyes are characterized by the presence of one or more azo functional groups (–N=N–) that connect aromatic rings. More specifically, D&C Brown No. 1 is classified as a disazo colorant. ewg.orgpylamdyes.com This classification indicates that its molecular structure contains two azo groups, which are the primary chromophores responsible for the compound's color. The presence of a sulfonic acid group in its structure enhances the dye's solubility in water.

Structural Basis for Synthesis

The chemical identity of D&C Brown No. 1 is defined as a mixture of the sodium salts of 4[[5-[(dialkylphenyl)-azo]-2,4-dihydroxyphenyl]azo]-benzene sulfonic acid. The alkyl group in this structure is predominantly a methyl group. Consequently, the principal component of the commercial colorant is the monosodium salt of 4[[5-[(2,4-dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulfonic acid. ncats.io

The synthesis of this compound involves a multi-step process. smolecule.com The manufacturing process begins with the diazotization of 4-Aminobenzenesulfonic acid, which is then coupled with resorcinol. chemicalbook.com The resulting intermediate product is subsequently coupled with a diazotized mixture of 2,4-Dimethylbenzenamine to form the final disazo dye. chemicalbook.com

Synthetic Methodologies and Reaction Pathways of D&c Brown No. 1

Fundamental Principles of Azo Dye Synthesis

The creation of azo dyes, which constitute over 60% of all dyes used, relies on a two-stage reaction sequence: diazotization followed by an azo coupling reaction. nih.gov This process allows for the formation of the characteristic azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color. chemistrystudent.com

Diazotization of Primary Aromatic Amines

The initial step in synthesizing D&C Brown No. 1 is the diazotization of a primary aromatic amine. nih.govsmolecule.com This reaction converts the amine into a highly reactive diazonium salt. fiveable.me The process typically involves treating the primary aromatic amine with nitrous acid (HNO₂), which is itself unstable and usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). savemyexams.comijmec.com To prevent the unstable diazonium salt from decomposing, the reaction is carried out at low temperatures, generally below 5°C. chemistrystudent.comijmec.com

Azo Coupling Reactions with Phenolic Compounds

The newly formed diazonium salt then acts as an electrophile in an azo coupling reaction with a coupling agent, which in the case of D&C Brown No. 1, is a phenolic compound. smolecule.comwikipedia.org Phenols are activated aromatic compounds that readily undergo electrophilic aromatic substitution. jove.com The diazonium ion attacks the electron-rich phenol (B47542) ring, typically at the para position. wikipedia.org If the para position is already occupied, the coupling will occur at an ortho position. wikipedia.org This reaction is favored under slightly alkaline conditions, which enhances the nucleophilicity of the phenolic compound. jove.comchemguide.co.uk The result of this coupling is the formation of a stable azo compound, characterized by the vibrant colors typical of these dyes. wikipedia.org

Sulfonation Processes in D&C Brown No. 1 Synthesis

Sulfonation is a crucial process in the synthesis of many azo dyes, including D&C Brown No. 1, as it introduces sulfonic acid (-SO₃H) groups into the molecule. chemithon.com These groups enhance the water solubility of the final dye. Sulfonation can be achieved by using sulfonated precursors, such as sulfanilic acid, or by post-synthesis sulfonation using agents like fuming sulfuric acid. chemsociety.org.ng This reversible reaction involves treating an aromatic compound with sulfur trioxide (SO₃). wikipedia.org In an industrial setting, controlling the reaction conditions is vital to ensure the desired degree of sulfonation and to produce a stable product. chemithon.com

Precursor Chemistry and Reaction Conditions

The synthesis of D&C Brown No. 1 involves the diazotization of two primary aromatic amines: sulfanilic acid and a xylidine (B576407) isomer (specifically, 2,4-dimethylaniline). europa.eu These are then coupled with resorcinol (B1680541) (1,3-dihydroxybenzene), a phenolic compound. smolecule.comepa.gov

The reaction proceeds in a step-wise manner. First, sulfanilic acid is diazotized and coupled with resorcinol. Subsequently, the xylidine is diazotized and coupled to the intermediate product. The order of these coupling reactions is important for the final structure of the dye. The use of sulfanilic acid provides the necessary sulfonic acid group for water solubility. The reaction conditions, such as temperature and pH, must be carefully controlled throughout the process to ensure the stability of the diazonium salts and to direct the coupling to the desired positions on the resorcinol ring. chemistrystudent.comjove.com

Impurity Profiling and Formation during Synthesis

The manufacturing process of azo dyes can result in the presence of impurities in the final product. These can include unreacted starting materials, by-products from side reactions, or contaminants present in the initial raw materials. europa.eu For D&C Brown No. 1, it is acknowledged that the commercial product may contain residual amounts of its precursors. europa.eu

Identification of Starting Material Contaminants (e.g., Resorcine, Sulfanilic Acid, Xylidines)

Common impurities found in D&C Brown No. 1 are the starting materials themselves. These include:

Resorcinol: Unreacted resorcinol can remain in the final product. europa.eugoogle.com Technical grade resorcinol may also contain impurities such as phenol and catechol. nih.gov

Sulfanilic Acid: Residual sulfanilic acid from the diazotization step can be present. europa.eucabidigitallibrary.org

Xylidines: Unreacted 2,4-xylidine and potentially other isomers like 2,6-xylidine can be found as contaminants. europa.euepa.gov The purity of the initial xylidine used can also introduce related impurities. google.comresearchgate.net

The presence of these impurities is a critical consideration, and their levels are often regulated. For instance, the FDA sets specifications for the purity of color additives, which includes limits on residual starting materials and other by-products.

Analytical Challenges in Impurity Determination

The determination and quantification of impurities in D&C Brown No. 1 present significant analytical challenges, stemming from the inherent nature of the dye, the complexity of its synthesis, and the matrices in which it is used. Ensuring the purity of color additives is critical, as regulatory bodies like the U.S. FDA impose strict limits on impurities, which can include residual starting materials, by-products from side reactions, and degradation products. fda.govadslaboratories.com

The primary challenges include:

Complexity of the Dye Itself : D&C Brown No. 1 is not a single, pure chemical entity but is defined as a mixture. cornell.edu This inherent complexity means that analytical methods must be able to distinguish the specified principal color components from structurally similar impurities. The presence of multiple, closely related dye molecules can lead to overlapping signals in chromatographic and spectroscopic analyses, complicating accurate quantification. curtin.edu.aumdpi.com

Identification of Unknown Impurities : Impurities can arise from various sources, including unreacted intermediates, by-products of the synthesis (e.g., from incomplete reactions or alternative reaction pathways), and subsequent degradation. loreal.comlcms.cz Identifying the precise chemical structure of these unknown impurities, which are often present in trace amounts, requires sophisticated analytical techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Isomeric Impurities : During the azo coupling process, isomers can be formed if the diazonium salt couples to the aromatic ring at a position other than the one intended. unl.pt These structural isomers often have very similar physicochemical properties to the desired dye molecule, making their separation by standard chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), extremely difficult. lcms.czunl.pt Failure to separate these isomers can lead to inaccurate quantification and potential misidentification.

Low Concentration Levels : Impurities are typically present at very low concentrations (parts per million, or ppm), demanding highly sensitive analytical methods for their detection and quantification. nih.gov Techniques like HPLC combined with tandem mass spectrometry (LC-MS/MS) are often necessary to achieve the required limits of detection and quantification, but these methods can be susceptible to matrix effects and signal instability for complex molecules like sulfonated azo dyes. nih.govnih.gov

Matrix Interference : When D&C Brown No. 1 is incorporated into a finished product, such as a cosmetic formulation, the product's matrix (containing oils, waxes, surfactants, and other additives) can interfere with the extraction and analysis of impurities. mdpi.com Extensive sample preparation and cleanup, often using techniques like solid-phase extraction (SPE), are required to isolate the analytes of interest and remove interfering substances, which can be a complex and time-consuming process. mdpi.comnih.gov

Lack of Certified Reference Standards : The quantitative analysis of specific impurities relies on the availability of certified reference standards. For many of the potential by-products and degradation products of azo dye synthesis, these standards are not commercially available, compelling analytical laboratories to synthesize and characterize them in-house, which is a significant undertaking.

These challenges necessitate the use of advanced, often hyphenated, analytical techniques and robust method validation to ensure that batches of D&C Brown No. 1 meet the stringent purity requirements for use in consumer products. lcms.czresearchgate.net

Advanced Analytical Methodologies for D&c Brown No. 1 Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure and measuring the concentration of D&C Brown No. 1. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a fundamental technique used for the quantitative analysis of D&C Brown No. 1. nist.gov This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the amount of light absorbed being proportional to its concentration. D&C Brown No. 1, a disazo dye, exhibits a characteristic absorbance peak (λmax) in the visible spectrum at approximately 420 nm. googleapis.com This specific wavelength of maximum absorbance is a key parameter for its identification and is routinely used in quality control to determine the purity of the dye in various commercial batches. googleapis.com The spectral data can also differentiate D&C Brown No. 1 from other dyes that may have different absorption maxima. googleapis.com

Table 1: UV-Visible Spectrophotometry Data for D&C Brown No. 1

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~420 nm | googleapis.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules, including dyes. docbrown.info While detailed, publicly available ¹H or ¹³C NMR spectral data for D&C Brown No. 1 is limited, the principles of NMR make it an ideal method for confirmatory analysis. docbrown.inforesearchgate.net This technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. researchgate.net

For a molecule like D&C Brown No. 1, which is synthesized from precursors like sulfanilic acid and resorcinol (B1680541), NMR would be used to:

Confirm the presence and connectivity of the aromatic rings.

Identify the signals corresponding to the protons and carbons in the different parts of the molecule.

Verify the structure of the final synthesized dye and ensure the absence of significant levels of starting materials or by-products.

The analysis is typically performed by dissolving the sample in a deuterated solvent to avoid interference from the solvent's protons. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. alfa-chemistry.com When coupled with a separation technique like liquid chromatography (LC-MS), and particularly with tandem mass spectrometry (MS/MS), it becomes a formidable tool for the characterization of dyes in complex matrices like cosmetics. alfa-chemistry.com

In the analysis of D&C Brown No. 1, LC-MS/MS would be employed to:

Confirm Molecular Weight: Determine the precise mass of the dye molecule, which for the sodium salt of D&C Brown No. 1 is approximately 448.4 g/mol . fda.gov

Structural Fragmentation: In MS/MS, the parent ion of the dye is fragmented into smaller, characteristic product ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification. Azo dyes, for instance, are known to cleave at the nitrogen-nitrogen double bond. alfa-chemistry.com

Impurity Profiling: The high sensitivity and specificity of LC-MS/MS allow for the detection and identification of trace-level impurities and subsidiary colors that may be present in the dye mixture.

While specific fragmentation data for D&C Brown No. 1 is not widely published, the general approach provides a robust method for its characterization.

Chromatographic Separation Techniques and Applications in Dye Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate complex mixtures into their individual components. For dye analysis, it is essential for isolating the primary colorant from impurities and other components in a product formulation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of synthetic dyes in foods and cosmetics. researchgate.net These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netalwsci.com

HPLC: For decades, HPLC has been the standard for dye analysis, offering good resolution and quantitative accuracy. alwsci.com

UPLC: UPLC systems utilize columns with smaller particle sizes (sub-two-micron), which results in significantly higher resolution, improved peak shapes, and much faster analysis times compared to traditional HPLC. researchgate.net This increased efficiency allows for better separation of closely related dye isomers and impurities.

Both techniques are typically coupled with a photodiode array (PDA) detector, which can acquire the full UV-Vis spectrum of each eluting peak, further aiding in the identification of the separated components. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of polar and moderately non-polar compounds like D&C Brown No. 1. phenomenex.com In this technique, the stationary phase is non-polar (hydrophobic), while the mobile phase is a polar solvent mixture, typically consisting of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.comwaters.com

The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. The composition of the mobile phase, including the ratio of organic solvent to water and the pH, can be adjusted to optimize the separation of the target dye from other substances. waters.com C18 (octadecyl) bonded silica (B1680970) is the most popular stationary phase for reversed-phase applications.

Table 2: Typical Parameters for Reversed-Phase HPLC Analysis of Dyes

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) at the dye's λmax (e.g., 420 nm for D&C Brown No. 1) |

| Column Temperature | Ambient to moderately elevated (e.g., 30-40 °C) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Dye Analysis

Diode Array Detection (DAD/PDA) Integration in Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are frequently coupled with Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, for the analysis of synthetic dyes. researchgate.netingenieria-analitica.com This combination is a powerful tool for both the identification and quantification of color additives like D&C Brown No. 1. fda.gov

A DAD/PDA detector acquires the entire UV-Visible spectrum for each point in the chromatogram simultaneously. This offers significant advantages over standard UV-Vis detectors that monitor only a few pre-selected wavelengths. shimadzu.com For D&C Brown No. 1, this means that as the compound elutes from the chromatography column, a complete absorbance spectrum can be recorded.

Key features of DAD/PDA integration include:

Peak Identification: The acquired spectrum of an unknown peak can be compared against a spectral library of known standards for positive identification. The U.S. Food and Drug Administration (FDA) utilizes UPLC with an extended PDA system (270-790 nm) and a custom-built spectral library for the rapid identification of color additives. fda.gov

Peak Purity Analysis: DAD/PDA software can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak corresponds to a single, pure compound and is not co-eluting with an impurity. ingenieria-analitica.comshimadzu.com

Optimal Wavelength Selection: The detector measures absorbance across a wide range of wavelengths, allowing for the selection of the absorbance maximum (λmax) for each specific dye post-analysis, which ensures the highest sensitivity for quantification. ingenieria-analitica.com

In a typical setup, a reverse-phase C18 column is used with a gradient elution mobile phase, often consisting of an ammonium acetate (B1210297) buffer and organic solvents like methanol and acetonitrile, to achieve separation. nih.govresearchgate.net The DAD then provides the spectral data necessary for confirmation. researchgate.net

Thin Layer Chromatography (TLC) for Separation and Identification

Thin Layer Chromatography (TLC) is a widely utilized, cost-effective, and rapid chromatographic technique for the separation and qualitative identification of synthetic dyes. fda.govnano-lab.com.trresearchgate.net The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. savemyexams.com

Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina (B75360), is coated onto a solid support such as a glass or aluminum plate. savemyexams.com For separating food dyes, octadecyl-modified silica (a reversed-phase or RP plate) can also be employed. tandfonline.com

Mobile Phase: A solvent or a mixture of solvents flows up the plate via capillary action, carrying the sample components with it. fda.govjuniata.edu The choice of mobile phase is critical for achieving good separation. For synthetic dyes on silica gel plates, a mixture such as chloroform-isopropanol-25% aq. ammonia (B1221849) (1:3:1 v/v/v) has been used. nih.gov

In the analysis of a sample containing D&C Brown No. 1, a small spot of the extracted dye solution is applied to the baseline of the TLC plate alongside known standards. fda.govjuniata.edu As the mobile phase ascends the plate, components of the sample spot move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. fda.gov Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the silica stationary phase and have lower Rf values. libretexts.org The identity of the dye in the sample is confirmed by comparing its Rf value and color to those of the co-chromatographed standards. cabidigitallibrary.org

| Parameter | Description |

| Stationary Phase | Typically silica gel or alumina coated on a plate. savemyexams.com |

| Mobile Phase | A solvent system that moves up the plate by capillary action. fda.gov |

| Principle | Separation based on differential affinity of analytes for the stationary and mobile phases. savemyexams.com |

| Identification | Comparison of Retention Factor (Rf) values and spot color with known standards. libretexts.orgcabidigitallibrary.org |

Capillary Electrophoresis in Azo Dye Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules, including many synthetic azo dyes which are often sulfonated. researchgate.net CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage electric field.

The technique has been successfully applied to the determination of azo dye residues, such as Allura Red, Sunset Yellow, and Tartrazine, in various samples. tandfonline.comuaeh.edu.mx For analysis, a buffer solution (background electrolyte) is chosen, and a voltage is applied across the capillary. Analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. tandfonline.com Detection is commonly performed using UV-Vis or DAD detectors. researchgate.net

To enhance the sensitivity of CE, which can be limited by the small injection volume, online pre-concentration techniques are often employed. researchgate.net One such method is large-volume sample stacking (LVSS), where a large plug of a low-conductivity sample is injected into the capillary. When the high voltage is applied, the analytes "stack" into a narrow band at the boundary between the sample zone and the background electrolyte, significantly increasing concentration and lowering detection limits. tandfonline.comuaeh.edu.mx This approach has demonstrated enrichment factors of over 80-fold for certain azo dyes. tandfonline.com

The forensic analysis of acid dyes, including azo dyes, extracted from fibers has also been demonstrated using CE with a non-aqueous electrolyte, achieving excellent separations and obtaining discriminating diode array spectra. nih.gov

Ion Chromatography for Charged Species

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. researchgate.net Given that D&C Brown No. 1 is a sulfonated azo dye, it exists as an anion in solution, making IC a suitable technique for its analysis. The method is particularly useful for determining charged analytes and inorganic salts in color additive preparations. nih.gov

The fundamental components of an IC system include:

Separation Column: An ion-exchange column that separates analytes based on their interaction with the charged stationary phase. For an anionic dye like D&C Brown No. 1, an anion-exchange column would be used.

Eluent: A buffered aqueous solution that functions as the mobile phase to carry the sample through the column.

Suppressor (optional but common): A device placed after the separation column that reduces the conductivity of the eluent, thereby lowering background noise and increasing the sensitivity of detection for the analyte ions.

Detector: A conductivity detector is most commonly used, as it provides a universal and sensitive response to all ions.

IC has been automated for the analysis of various anions (chloride, phosphate, sulfate) in water-soluble color additives. nih.gov It has also been applied to study the thermal decomposition of dyes in vaporized e-liquid samples by analyzing for sulfate (B86663) ions (SOx), indicating its utility in assessing dye stability. pdx.edu For the analysis of synthetic colorants in beverages, high-performance ion chromatography has been used to determine multiple dyes simultaneously. researchgate.net

Affinity Chromatography Principles and Potential in Dye Research

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. microbenotes.comcytivalifesciences.com The principle is akin to a lock-and-key mechanism, where the immobilized ligand (the "lock") specifically binds to only the target molecule (the "key") from a complex mixture. microbenotes.com

The interaction can be biospecific (e.g., enzyme-substrate, antibody-antigen) or non-biospecific (e.g., protein-dye). cytivalifesciences.com The process involves:

Loading: The sample mixture is passed through the column under conditions that favor specific binding of the target molecule to the ligand.

Washing: Unbound substances are washed away from the column. news-medical.net

Elution: The bound target molecule is released from the ligand by changing the buffer conditions (e.g., altering pH, ionic strength, or introducing a competitive binding agent) and collected in a purified form. cytivalifesciences.com

While not a standard method for the direct analysis or purification of D&C Brown No. 1 itself, the principles of affinity chromatography, particularly dye-ligand affinity chromatography , are relevant in dye-related research. scienceinfo.com In this subtype, a reactive dye is immobilized on the matrix to act as the affinity ligand. springernature.comnih.gov These dye-ligands can mimic the structure of biological substrates or cofactors and are used to purify a wide range of proteins and enzymes. nih.govijcpa.in For example, azo dye ligands have been used to purify peroxidases, which are enzymes capable of degrading dyes. nih.gov This demonstrates the potential of affinity chromatography as a tool to study the interactions between dyes like D&C Brown No. 1 and biological systems, or to isolate enzymes involved in its metabolism or degradation. caister.com

Countercurrent Chromatography for Pigment Separation

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. researchgate.net Instead, it utilizes two immiscible liquid phases. One phase is held stationary within a coil by a centrifugal force field, while the other, mobile phase is pumped through it. researchgate.net This support-free system eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery of the analyte.

CCC is highly versatile and has been successfully applied to the separation and purification of a wide range of natural and synthetic pigments, including polar and nonpolar compounds. capes.gov.brresearchgate.net The technique is particularly well-suited for preparative-scale separations. researchgate.net High-speed countercurrent chromatography has been used to purify water-soluble azo dyes by continuously extracting an aqueous solution of the dye with a suitable organic mobile phase. scilit.com This method allows for both the removal of impurities and the purification of larger quantities of the desired dye in a single run. scilit.com Given that D&C Brown No. 1 is a water-soluble azo dye, CCC represents a viable and efficient methodology for its separation and purification from synthetic byproducts or complex mixtures. scirp.org

Sample Preparation Strategies for Complex Matrices

The effective analysis of D&C Brown No. 1 often requires an initial sample preparation step to extract the dye from its matrix (e.g., food, cosmetics) and remove interfering substances. fda.govresearchgate.net The choice of strategy depends heavily on the nature of the sample matrix.

For many products, Solid-Phase Extraction (SPE) is a common and effective cleanup and concentration technique. bioline.org.brtjpr.org This method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The dye can be retained on the adsorbent while matrix interferences pass through, or vice-versa. The retained dye is then eluted with a small volume of a strong solvent. bioline.org.br A variety of SPE sorbents are used for dye extraction, including:

Reversed-Phase: C18 or other hydrophobic sorbents. nih.gov

Ion-Exchange: Quaternary amine or aminopropyl-modified silica sorbents for charged dyes. bioline.org.brtjpr.org

Polymeric: Polyamide or hydrophilic-lipophilic balanced (HLB) sorbents. fda.govfrontiersin.org

The FDA employs a comprehensive strategy for color additives in diverse matrices, often using a combination of SPE columns (e.g., cation-exchange, silica, and HLB) to ensure no dyes are lost during cleanup. fda.gov

A general overview of extraction procedures for different matrices is provided below:

| Matrix Type | Sample Preparation Strategy |

| Aqueous Liquids (e.g., beverages) | Often diluted with a solvent like methanol before SPE cleanup. fda.gov Some simple methods may only require filtration before direct HPLC injection. researchgate.net |

| Aqueous Solids (e.g., gelatin, candies) | Extraction with a solvent mixture such as acidified methanol/acetonitrile/water, followed by SPE cleanup. fda.govcabidigitallibrary.org |

| Oil-Based Products & Lipophilic Cosmetics (e.g., creams, lipsticks) | Extraction with a nonpolar solvent like hexane (B92381) or dichloromethane, or a polar solvent like acidified methanol, depending on the product's composition. fda.gov Dyes may then be back-extracted into an aqueous phase or cleaned up using SPE. fda.govmdpi.com For some cosmetics, a simple solvent extraction assisted by ultrasonication or vortexing is sufficient. mdpi.com |

| Complex Cosmetics | For some analyses, wet digestion using strong acids (e.g., HNO₃, H₂SO₄) in an open flask or a closed-vessel microwave system may be necessary to completely break down the organic matrix before analysis. mdpi.com However, for dye analysis, less destructive solvent extraction is more common. researchgate.net |

Sample preparation is a critical step, as it aims to reduce matrix effects, concentrate the analyte, and ensure compatibility with the subsequent analytical instrument. researchgate.netbioline.org.br

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of color additives from various products. The methodology involves extracting the dyes from a sample, concentrating them on an SPE column, and then eluting them for analysis. researchgate.net The choice of the solid phase (sorbent) is crucial and depends on the physicochemical properties of the dye and the sample matrix. For the analysis of color additives like D&C Brown No. 1, a combination of different SPE column types is often employed to handle the diverse range of dyes and product formulations. researchgate.net

A comprehensive approach for color additive analysis in foods and cosmetics utilizes three main types of SPE columns: researchgate.net

Cation-Exchange (CBX): These sorbents are effective for retaining and isolating cationic (basic) dyes. While D&C Brown No. 1 is an anionic dye, CBX columns can be used in a broader analytical scheme to separate it from basic dye interferences that may be present in a product. researchgate.net

Silica Gel (SiOH): Silica gel is a polar sorbent used in normal-phase SPE. It is suitable for separating compounds based on polarity. Its utility in a multi-column cleanup scheme allows for the fractionation of dyes with different polar characteristics. researchgate.net

Hydrophilic-Lipophilic Balanced (HLB): HLB sorbents are versatile, possessing both hydrophilic and lipophilic retention mechanisms. This dual nature allows them to extract a wide range of compounds, from polar to nonpolar, making them particularly useful for complex cosmetic matrices. researchgate.net

The general SPE procedure involves conditioning the column, loading the sample extract, washing away impurities, and finally eluting the dye of interest with a suitable solvent before analysis by techniques like Ultra-Performance Liquid Chromatography (UPLC). researchgate.net

Liquid-Liquid Extraction Approaches

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. researchgate.netnih.gov This method is effective for separating dyes from complex sample matrices, particularly in the analysis of food and cosmetic products. researchgate.net

For fat-soluble azo dyes, an LLE method utilizing formic acid and chloroform (B151607) has been developed. In this approach, formic acid aids in the dissolution of the fat-soluble dyes, facilitating their separation from interfering components in the sample. researchgate.net The dyes are partitioned into the organic chloroform phase, which is then collected for analysis. This method demonstrates high recovery rates for several azo dyes. researchgate.net

A variation of LLE is Dispersive Liquid-Liquid Microextraction (DLLME), a miniaturized technique that uses a ternary solvent system. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. mdpi.com Ionic liquids have also been employed as the extraction solvent in a version of this technique for determining dyes in cosmetic products like shampoo. mdpi.com

Another approach involves back-extraction. For instance, in the analysis of cosmetics like lipsticks and eye products, dyes can be dissolved in a methylene (B1212753) chloride/methanol mixture and then back-extracted into an aqueous phase prior to HPLC analysis. fda.gov

Quantitative Analysis and Method Validation Principles

Once D&C Brown No. 1 is extracted and isolated, its quantification is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD). researchgate.netjrespharm.com To ensure that the analytical results are reliable and accurate, the chosen method must be validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net Key validation parameters, as defined by international guidelines, include specificity, linearity, precision, and accuracy. jrespharm.comresearchgate.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest (D&C Brown No. 1) without interference from other components in the sample matrix, such as other colorants or excipients. uspnf.com In HPLC-DAD analysis, specificity is confirmed by comparing the retention time and the UV-Vis spectrum of the peak in the sample to that of a pure standard. researchgate.net The absorbance peak for D&C Brown No. 1 is at 420 nm.

Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. uspnf.com This is typically evaluated by analyzing a series of standards of known concentrations. The results are often assessed by the correlation coefficient (r²) of the calibration curve, with values of 0.999 or greater being common for validated methods for synthetic dyes. bwise.krchromatographyonline.com

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD%). jrespharm.com

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. For the analysis of synthetic dyes in cosmetics, precision values (RSD%) are often required to be below a certain threshold, for example, ≤ 7.33%. jrespharm.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the pure dye is added (spiked) into a blank sample matrix. jrespharm.com The sample is then analyzed, and the percentage of the spiked amount that is detected is calculated. For cosmetic dye analysis, recovery values are typically expected to fall within a range such as 88.7% to 103.0%. jrespharm.com

The following table summarizes typical validation parameters and acceptance criteria for the HPLC analysis of synthetic dyes in cosmetic products, based on published research.

| Validation Parameter | Typical Method and Assessment | Acceptance Criteria Example |

| Specificity | Comparison of retention time and UV-Vis spectra of the sample analyte with a reference standard. | No interfering peaks at the retention time of the analyte. researchgate.net |

| Linearity | Analysis of 5-6 standard concentrations to generate a calibration curve. | Correlation coefficient (r²) ≥ 0.999. bwise.krchromatographyonline.com |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | 1–12 µg/mL. chromatographyonline.com |

| Accuracy | Recovery study by spiking blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | 88.7% – 103.0% recovery. jrespharm.com |

| Precision (RSD%) | Intra-day: Analysis of replicate samples on the same day. Inter-day: Analysis of replicate samples on different days. | Intra-day RSD%: 0.179% – 0.879% Inter-day RSD%: 0.262% – 0.589% chromatographyonline.com |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | ≤ 0.18 µg/mL. jrespharm.com |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. | 0.70 µg/mL. chromatographyonline.com |

Theoretical Chemistry and Computational Studies of D&c Brown No. 1

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of azo dyes. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are frequently employed to model the geometric and electronic properties of these molecules. research-nexus.netresearchgate.net For azo dyes structurally related to D&C Brown No. 1, such as those containing phenylazo-naphthol moieties, these calculations reveal important aspects of their chemical nature.

A key characteristic of many azo dyes is the potential for azo-hydrazone tautomerism, an equilibrium between two forms of the molecule. Computational studies on compounds like 1-phenylazo-2-naphthol have shown that the energy difference between the azo and hydrazo tautomers can be very small, suggesting that both forms can coexist in solution. research-nexus.netresearchgate.net The stability of these tautomers is influenced by factors such as the solvent and the presence of various substituent groups. The electronic properties of these dyes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining their color and reactivity. The HOMO-LUMO energy gap is directly related to the electronic transitions that give rise to the dye's color. researchgate.net

Theoretical calculations can predict the effects of different substituents on the phenyl ring on the electronic properties of the dye. research-nexus.net For instance, electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby influencing the HOMO-LUMO gap and shifting the absorption spectrum to different wavelengths (a phenomenon known as bathochromic or hypsochromic shift). researchgate.net Time-dependent DFT (TD-DFT) is a particularly powerful tool for simulating UV-Vis spectra, allowing for the identification of electronic transitions and a direct comparison with experimental data. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Azo Dyes (Illustrative)

" width="800" height="200" style="border:none;"> Note: The values in this table are illustrative and based on general findings for phenylazo-naphthol type dyes, not specifically for D&C Brown No. 1.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of azo dyes in various environments, such as in solution or in the presence of other molecules. These simulations can reveal how D&C Brown No. 1 molecules might interact with each other and with their surroundings over time.

A significant area of investigation using MD is the aggregation behavior of azo dyes in aqueous solutions. researchgate.netacs.org Due to their aromatic structures, azo dyes have a tendency to stack together through non-covalent interactions, primarily π-π stacking and van der Waals forces. tandfonline.com MD simulations can model this self-assembly process, providing details on the preferred orientation of the molecules within an aggregate, such as head-to-tail stacking. researchgate.netacs.org The simulations can also elucidate the role of counter-ions, like the sodium ion in D&C Brown No. 1, in stabilizing these aggregates. researchgate.netacs.org

Furthermore, MD simulations are employed to study the interactions between azo dyes and other chemical species, such as surfactants or polymers. scielo.brresearchgate.netnih.gov These interactions are crucial in many applications of dyes. For example, the binding of a dye to a surfactant can lead to the formation of dye-surfactant complexes, which can alter the dye's solubility and color. scielo.brresearchgate.net MD simulations can provide a detailed picture of the binding modes and the energetics of these interactions. Similarly, the adsorption of azo dyes onto surfaces, such as graphene, has been studied using MD, revealing that π-π stacking between the dye's aromatic rings and the surface is a key factor for efficient adsorption. physchemres.org

Table 2: Common Intermolecular Interactions in Azo Dye Systems Studied by Molecular Dynamics

" width="800" height="250" style="border:none;">

Structure-Activity Relationship (SAR) Analyses for Azo Dyes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methodologies used to correlate the chemical structure of a compound with its biological activity or other properties. acs.org For azo dyes, QSAR models are developed to predict a wide range of characteristics, from their dyeing performance to their potential environmental impact. ifatcc.orgmdpi.com

In a typical QSAR study, a set of azo dyes with known properties is used to build a mathematical model. The chemical structures of the dyes are represented by a series of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, including:

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which relates to the dye's solubility and its affinity for hydrophobic materials.

Electronic descriptors: derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and partial atomic charges, which describe the electronic nature of the molecule.

Steric or topological descriptors: which relate to the size, shape, and connectivity of the atoms in the molecule.

Statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning techniques such as Artificial Neural Networks (ANN) are then used to find a quantitative relationship between these descriptors and the property of interest. srce.hr For example, QSAR models have been successfully developed to predict the adsorption of disazo dyes on cellulose, finding that a combination of hydrophobic and polarity parameters can effectively describe the retention values. srce.hr Other QSAR studies have focused on predicting the color fastness properties of dyes on various textiles. mdpi.com These models are valuable tools for the rational design of new azo dyes with improved performance characteristics.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis and degradation of azo dyes. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a level of detail that is often difficult to obtain through experiments alone.

The synthesis of D&C Brown No. 1, like other azo dyes, involves an azo coupling reaction. researchgate.net This is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound. rsc.org Theoretical studies can model this reaction to determine the activation energies and reaction energies for different pathways. For instance, first-principles calculations have been used to investigate the oxidative coupling of p-aminothiophenol to form an azo-adduct, elucidating the roles of intermediates and the energy barriers for each step of the reaction. nih.gov Such studies can help in optimizing reaction conditions to improve the yield and selectivity of the desired product.

Computational models are also used to study the degradation of azo dyes. For example, the hydrogenation of the azo bond to form amines, a common metabolic or degradation pathway, has been studied using theoretical methods. acs.org These studies can reveal the catalytic role of different species and the energetics of the reaction, providing insights into the environmental fate of these dyes. By understanding the mechanisms of these reactions, it is possible to design more stable dyes or develop more efficient methods for their removal from wastewater. researchgate.net

Table 3: Chemical Compounds and PubChem CIDs

" width="800" height="200" style="border:none;">

Mechanistic Investigations of Biological Interactions of D&c Brown No. 1

Microbial Metabolism and Biotransformation Pathways

D&C Brown No. 1, a synthetic disazo dye, can undergo metabolism by microorganisms, particularly those found in the gut. smolecule.com This biotransformation is a key area of investigation due to the potential for the formation of new compounds with different biological activities.

Reductive Cleavage of Azo Linkages

Azo dyes, including D&C Brown No. 1, are characterized by one or more azo bonds (-N=N-). ewg.orgeuropa.eu A primary step in the microbial metabolism of these dyes is the reductive cleavage of these azo linkages. smolecule.com This reaction is carried out by enzymes called azoreductases, which are produced by various gut bacteria. pnas.orgasm.org The process breaks the molecule at the azo bond, leading to the formation of smaller aromatic compounds. smolecule.com This enzymatic action is considered a significant pathway for the breakdown of azo dyes within the gastrointestinal tract. researchgate.net

Formation of Aromatic Amine Metabolites through Biotransformation

The reductive cleavage of the azo bonds in D&C Brown No. 1 results in the formation of aromatic amines. smolecule.com These metabolites are a subject of scientific interest as they can possess different toxicological profiles than the parent dye molecule. smolecule.com The specific aromatic amines formed depend on the original structure of the azo dye. For D&C Brown No. 1, this biotransformation can lead to the release of potentially harmful aromatic amines. smolecule.com The generation of these metabolites is a critical aspect of the biological interaction of this dye, as it represents a transformation from a large, complex molecule into smaller, potentially more reactive compounds.

Role of Gut Microbiota in Azo Dye Biotransformation

The gut microbiota plays a crucial role in the biotransformation of azo dyes like D&C Brown No. 1. smolecule.com A diverse range of gut bacteria, including species from the Firmicutes and Bacteroidetes phyla, have been shown to metabolize azo dyes. pnas.org This metabolic activity can rescue the inhibition of certain intestinal transporters caused by the parent azo dyes. pnas.orgasm.org The enzymatic machinery of the gut microbiome, particularly azoreductases, is central to the breakdown of these compounds. pnas.orgasm.org The extent of this metabolism can be influenced by the composition and activity of an individual's gut microbiota. pnas.org

Molecular-Level Interactions with Biological Macromolecules

Beyond microbial metabolism, D&C Brown No. 1 can interact directly with biological macromolecules, which can lead to a range of cellular effects.

DNA Adduct Formation by Reactive Intermediates (e.g., Nitrenium Ions)

A significant concern with some azo dyes is their potential to form DNA adducts. smolecule.com The metabolic breakdown of azo dyes can lead to the formation of reactive intermediates, such as nitrenium ions. europa.eu These highly electrophilic ions can then covalently bind to DNA, forming DNA adducts. smolecule.comeuropa.euresearchgate.net The formation of these adducts is considered a key molecular initiating event in the genotoxicity of certain chemical compounds. researchgate.netaopwiki.orgfrontiersin.org Specifically, these reactive intermediates can interact with the guanine (B1146940) bases in DNA. europa.eu This interaction can lead to mutations and DNA damage. smolecule.comfrontiersin.org

Interference with Xenobiotic Transport Proteins (e.g., P-glycoprotein)

D&C Brown No. 1 has been shown to interact with xenobiotic transport proteins, such as P-glycoprotein (P-gp). P-gp is an important efflux transporter that helps to pump foreign substances out of cells. helsinki.fi Research has indicated that D&C Brown No. 1 can inhibit the function of P-gp. In one study, D&C Brown No. 1 was found to inhibit the flux of a known P-gp substrate, calcein (B42510), by at least 40% in cells overexpressing the transporter. nih.gov This suggests that D&C Brown No. 1 can interfere with the normal protective functions of P-gp, which could have implications for the transport and bioavailability of other co-administered substances.

In Vitro Mechanistic Studies on Cellular Systems

In vitro studies using cellular systems have provided initial insights into the potential biological interactions of D&C Brown No. 1 at a mechanistic level. Research has primarily focused on the compound's potential for genotoxicity and its interaction with cellular transport proteins.

Interaction with Cellular Transporters

Studies have investigated the effect of D&C Brown No. 1 on the function of ATP-binding cassette (ABC) transporters, which are crucial for cellular detoxification and drug disposition. One study screened a library of oral molecular excipients for their ability to inhibit P-glycoprotein (P-gp/MDR1). In this research, D&C Brown No. 1 was identified as an inhibitor of P-gp, reducing the flux of the fluorescent substrate calcein by at least 40% specifically in cells engineered to overexpress the transporter, with no corresponding effect in control cells. nih.gov

Further investigation into interactions with other transporters revealed that D&C Brown No. 1 could also modulate the activity of the Breast Cancer Resistance Protein (BCRP), another important ABC transporter. In an assay using BCRP-overexpressing HEK293 cells, D&C Brown No. 1 was observed to increase the accumulation of the BCRP substrate ³H-oxypurinol by 26.8%.

Genotoxicity and Metabolic Activation

The concern surrounding azo dyes stems from their well-established metabolic pathway, which involves reductive cleavage of the azo bond (-N=N-). europa.eu This cleavage, which can be mediated by liver enzymes or, significantly, by microorganisms of the gut and skin, breaks the molecule down into its constituent aromatic amines. europa.euresearchgate.net These aromatic amines can then be metabolically activated, for example by cytochrome P450 enzymes, to form highly reactive nitrenium ions. europa.eu These ions are electrophilic and can form covalent adducts with DNA, particularly with the guanine base, which is a key mechanism of genotoxicity.

Environmental Fate and Degradation Studies of D&c Brown No. 1

Persistence and Environmental Distribution in Aquatic Systems

D&C Brown No. 1, a disazo dye, exhibits environmental behavior characteristic of its chemical class. Azo dyes are generally known to be persistent pollutants once released into the environment. wikipedia.orgfishersci.no The persistence of D&C Brown No. 1 is attributed to the stability of the azo bonds that form the chromophore of the molecule.

The environmental distribution of D&C Brown No. 1 in aquatic systems is largely governed by its solubility. The presence of a sulfonic acid group in its structure enhances its water solubility. wikipedia.orgfishersci.no This characteristic suggests that the compound will predominantly remain in the water column upon entering an aquatic environment, rather than adsorbing to sediment or organic matter. This behavior is typical for water-soluble anionic dyes, which generally show little affinity for organic matter and are expected to have high mobility in aquatic and soil systems. fishersci.cafishersci.ca

Table 1: Environmental Fate Characteristics of D&C Brown No. 1

| Parameter | Finding | Reference |

|---|---|---|

| Persistence | Considered a persistent pollutant due to stable azo bonds. | wikipedia.orgfishersci.no |

| Distribution | Expected to remain primarily in the water column due to high water solubility conferred by its sulfonic acid group. | wikipedia.orgfishersci.nofishersci.ca |

| Bioaccumulation Potential | Low; not suspected to be bioaccumulative in aquatic organisms. | fishersci.cathegoodscentscompany.com |

Degradation Pathways in Environmental Compartments

The degradation of azo dyes like D&C Brown No. 1 in the environment can occur through abiotic processes such as photodegradation. This process typically involves the breakdown of the dye molecule upon exposure to light, particularly ultraviolet (UV) radiation. ontosight.ai Photodegradation is considered an advanced oxidation process, often facilitated by the presence of photocatalysts like titanium dioxide (TiO₂) in the environment. nih.govuni.lu

The fundamental mechanism involves the absorption of light energy, which can lead to the excitation of the dye molecule. This can initiate the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govnih.gov These reactive species are powerful oxidizing agents that can attack the chromophoric azo bond (–N=N–). The cleavage of the azo bond is a critical step in the decolorization of the dye. nih.gov This initial breakdown is followed by the further degradation of the resulting intermediate compounds, which are typically aromatic amines, into smaller organic molecules, and eventually, mineralization to carbon dioxide (CO₂) and water. nih.gov

D&C Brown No. 1 is susceptible to biodegradation by specific microorganisms. wikipedia.orgfishersci.no The primary mechanism for the microbial breakdown of azo dyes is a reductive cleavage of the azo bond, a process often referred to as "azo reduction". wikipedia.orgnih.gov This biological degradation is carried out by a diverse range of microorganisms, including bacteria, fungi, and algae, which produce enzymes called azoreductases. nih.govfishersci.no

The biodegradation of azo dyes is typically a two-stage process:

Anaerobic Reduction: The initial and rate-limiting step is the reductive cleavage of the azo bond. This process occurs most efficiently under anaerobic (oxygen-deficient) conditions, as oxygen can inhibit the activity of the azoreductase enzymes. nih.gov This reduction breaks the molecule into smaller, colorless aromatic amines.

Aerobic Degradation: The aromatic amines produced during the anaerobic stage can be, in some cases, toxic or carcinogenic. These intermediates are typically resistant to further degradation under anaerobic conditions but can be broken down by different microbial communities under aerobic (oxygen-rich) conditions. nih.gov Therefore, a complete mineralization of the dye often requires a sequential anaerobic-aerobic treatment. nih.gov

Studies on various bacterial strains have demonstrated their potential to completely degrade azo dyes through these combined processes. fishersci.no

Ecological Interaction Assessments (Excluding Ecotoxicity Profiles)

The presence of dyes like D&C Brown No. 1 in aquatic ecosystems can lead to indirect ecological interactions, particularly with primary producers such as algae. One of the most significant indirect effects of dye-containing wastewater is the reduction of light penetration into the water column. By absorbing certain wavelengths of sunlight, the dye can decrease the amount of light available for photosynthesis. This can inhibit the growth of aquatic plants and algae, which form the base of the aquatic food web, and may subsequently lead to a reduction in dissolved oxygen levels.

While specific studies on the interaction of D&C Brown No. 1 with algae are limited, assessments of analogous D&C dyes have raised concerns for potential algal effects at concentrations ranging from 1 to 200 parts per billion (ppb). Effluents containing various azo dyes have been shown to adversely affect aquatic organisms, including algae. nih.gov The interaction is not always negative in context; some research indicates that certain algal species have been effectively used in the bioremediation of dye-contaminated water, demonstrating their ability to metabolize or adsorb these compounds. fishersci.no

Regulatory Science and Historical Context of D&c Brown No. 1 Oversight

Evolution of Color Additive Regulatory Frameworks

The oversight of color additives in the United States has undergone significant transformation, driven by public health concerns and advancements in scientific knowledge. The regulatory landscape has moved from a reactive stance on adulterated products to a proactive, science-based approach to pre-market approval.

A pivotal moment in the regulation of color additives was the enactment of the Federal Food, Drug, and Cosmetic Act of 1938 (FD&C Act) . This landmark legislation was a direct response to public health crises, such as the "Elixir Sulfanilamide" tragedy, and it significantly expanded the federal government's authority to regulate food, drugs, and cosmetics. For color additives, the FD&C Act mandated the listing of "harmless" coal-tar colors for use in foods, drugs, and cosmetics and established a system of batch certification to ensure their purity. cornell.edu This act marked a shift from the earlier Pure Food and Drug Act of 1906, which had limited authority over color additives. eurofins.com

The regulatory framework was further strengthened with the passage of the Color Additive Amendments of 1960 . These amendments were enacted to address shortcomings in the 1938 Act and to apply a more uniform and scientifically rigorous standard to all color additives, not just those derived from coal tar. ecfr.gov A key provision of the 1960 amendments was the requirement for pre-market approval by the Food and Drug Administration (FDA) for any new color additive. ecfr.gov This placed the burden of proof for safety on the manufacturer. The amendments also established a provisional list for commercially used color additives at the time, allowing for a transitional period to meet the new safety requirements. ecfr.gov Furthermore, the Delaney Clause, a provision of the Food Additives Amendment of 1958, was extended to color additives, prohibiting the approval of any color additive found to induce cancer in humans or animals. cornell.edu

The regulatory framework for color additives is built on a foundation of scientific evidence. The FDA requires a comprehensive petition for any new color additive, which must include detailed scientific data to demonstrate its safety for the intended use. fda.gov The 1960 Color Additive Amendments established four key factors that the FDA must consider when evaluating the safety of a color additive:

Probable consumption or exposure from its use. ecfr.gov

Cumulative effects in the diet. ecfr.gov

The use of appropriate safety factors when applying animal experimentation data to humans. ecfr.gov

The availability of analytical methods to determine its purity and the acceptable levels of impurities. ecfr.gov

This evidence-based approach ensures that regulatory decisions are not arbitrary but are grounded in a thorough scientific assessment of potential risks. The FDA's "Redbook," officially titled "Toxicological Principles for the Safety Assessment of Food Ingredients," provides guidance to the industry on the types of toxicological data needed to support the safety of a color additive. While focused on food ingredients, its principles are relevant to the safety assessment of all color additives. The required data can include short-term and long-term toxicity studies, carcinogenicity studies, and reproductive and developmental toxicity studies, depending on the level of exposure and the chemical nature of the additive.

Classification and Listing Status of D&C Brown No. 1

D&C Brown No. 1 is classified as a synthetic organic dye belonging to the disazo class of colorants. govinfo.gov Its regulatory status is determined by the FDA based on a review of scientific data.

D&C Brown No. 1 is permanently listed for use in externally applied cosmetics. ewg.orgresearchgate.net This means it can be used in products that are applied to the external parts of the body, such as the skin, but not in products intended for ingestion, inhalation, or use in the area of the eye. researchgate.net The FDA requires that all batches of D&C Brown No. 1 be certified by the agency to ensure they meet the established purity and quality specifications before they can be used in cosmetics. ewg.org

The following interactive table summarizes the approved applications and restrictions for D&C Brown No. 1.

| Parameter | Details |

|---|---|

| Listing Status | Permanently Listed |

| Certification | Required |

| Approved Use | Externally Applied Cosmetics |

| Restrictions | Not for use in products intended for ingestion, inhalation, or use in the area of the eye. |

The Color Additive Amendments of 1960 established a two-tiered system for the listing of color additives: provisional and permanent.

Provisional Listing: Color additives that were in commercial use when the 1960 amendments were passed were placed on a provisional list. ecfr.gov This allowed for their continued use while the necessary scientific investigations were conducted to meet the new, more stringent safety requirements. cornell.edu D&C Brown No. 1 was initially on this provisional list. ewg.org The provisional status was intended to be temporary, with the expectation that the color additives would either be permanently listed or delisted based on the outcome of the safety evaluations.

Permanent Listing: A color additive is granted permanent listing after the FDA has determined that the scientific data presented in a color additive petition provides a reasonable certainty of no harm under the intended conditions of use. ecfr.gov For D&C Brown No. 1, this transition from provisional to permanent listing for use in externally applied cosmetics occurred after a thorough review of the submitted safety data. fda.gov The permanent listing is codified in the Code of Federal Regulations (CFR). ecfr.gov

Regulatory Frameworks for Impurity Control and Specifications

Ensuring the safety of color additives like D&C Brown No. 1 extends beyond the evaluation of the primary substance to the strict control of impurities. The manufacturing process of synthetic dyes can result in the presence of residual starting materials, intermediates, and byproducts. The FDA establishes detailed specifications, including maximum limits for these impurities, to ensure the safety of the final product.

The identity and specifications for D&C Brown No. 1 are detailed in 21 CFR 74.2151 . ecfr.govewg.org This regulation defines the chemical identity of the color additive and sets forth specific limits for various impurities.

The following interactive data table outlines the key specifications and impurity limits for D&C Brown No. 1 as mandated by the FDA.

| Specification/Impurity | Limit |

|---|---|

| Sum of volatile matter (at 135 °C) and chlorides and sulfates (calculated as sodium salts) | Not more than 16 percent |

| Water-insoluble matter | Not more than 0.2 percent |

| Sulfanilic acid, sodium salt | Not more than 0.2 percent |

| Resorcinol (B1680541) | Not more than 0.2 percent |

| Xylidines | Not more than 0.2 percent |

| Disodium salt of 4[[5-[(4-sulfophenyl)-azo]-2,4-dihydroxyphenyl]azo] benzenesulfonic acid | Not more than 3 percent |

| Monosodium salt of 4[[5-[(4-ethylphenyl) azo]-2,4-dihydroxyphenyl]-azo] benzenesulfonic acid | Not less than 2 percent and not more than 8 percent |

| Lead (as Pb) | Not more than 20 parts per million |

| Arsenic (as As) | Not more than 3 parts per million |

| Mercury (as Hg) | Not more than 1 part per million |

| Total color | Not less than 84 percent |

Research Gaps and Future Directions in D&c Brown No. 1 Research

Unexplored Aspects of Synthetic Chemistry and Process Optimization

The typical synthesis of D&C Brown No. 1 involves diazotization followed by a coupling reaction. smolecule.com However, the scientific literature indicates a lack of in-depth research into optimizing this process for efficiency, purity, and waste reduction. Future research could focus on:

Alternative Synthetic Routes: Investigation into novel synthetic pathways that may offer higher yields, improved safety profiles, or the use of more environmentally benign starting materials and reagents.

Process Parameter Optimization: A systematic study of reaction conditions (e.g., temperature, pH, reactant ratios) to maximize the purity of the final product and minimize the formation of byproducts. Modern approaches to chemical reaction optimization, which can be more time- and material-efficient, could be employed. nih.gov

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of D&C Brown No. 1 is a significant research gap. This could include the use of safer solvents, renewable feedstocks, and catalytic methods to reduce the environmental impact of its production. daryatamin.com

Impurity Profiling: A comprehensive characterization of the impurities and byproducts formed during synthesis is not extensively documented. Detailed analysis is necessary to understand potential toxicological implications and to develop more effective purification methods.

Artificial intelligence (AI) is increasingly being used to optimize chemical synthesis and processes. mdpi.comresearchgate.net Such data-driven models could be applied to predict optimal reaction conditions and guide the development of more efficient synthetic routes for D&C Brown No. 1. mdpi.com

Development of Novel Analytical Methodologies for Complex Matrices

D&C Brown No. 1 is used in various cosmetic products, creating complex matrices for analysis. nih.govontosight.ai While its absorbance peak at 420 nm is used for quality control, there is a need for more advanced analytical methods.

Future research should aim to develop and validate new analytical techniques for:

Trace-Level Detection: Methods capable of detecting and quantifying minute amounts of D&C Brown No. 1 and its potential degradation products in diverse cosmetic and environmental samples.

Complex Sample Matrices: Robust methodologies that can overcome interference from other components in cosmetic formulations, such as oils, waxes, and other colorants.

High-Throughput Screening: The development of rapid and automated analytical methods would be beneficial for quality control in manufacturing and for large-scale environmental monitoring.

Advanced Computational Modeling for Predictive Understanding of Chemical Behavior